2-(((Benzyloxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid
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Overview
Description
2-(((Benzyloxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid typically involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of a trifluoromethyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group, revealing the free amino group.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can protect the amino group during chemical reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability. These interactions can modulate the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(((Benzyloxy)carbonyl)amino)ethylboronic acid
- (5-Oxooxazolidin-4-yl)acetic acid derivatives
- Benzyl chloroformate
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid is unique due to the presence of both a benzyloxycarbonyl-protected amino group and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H14F3NO4 |
---|---|
Molecular Weight |
305.25 g/mol |
IUPAC Name |
5,5,5-trifluoro-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C13H14F3NO4/c14-13(15,16)7-6-10(11(18)19)17-12(20)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,20)(H,18,19) |
InChI Key |
BUKJGOXGTLGOKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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